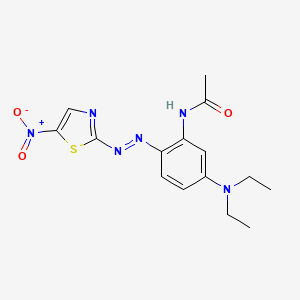

N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide

Description

N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide is an azo compound characterized by a phenyl core substituted with a diethylamino group at the 5-position, an acetamide group at the para position, and an azo (-N=N-) bridge linking the phenyl ring to a 5-nitro-2-thiazolyl moiety.

Azo compounds are notable for their electron-withdrawing nitro groups and conjugation systems, which influence their reactivity and interaction with biological targets. The 5-nitro-2-thiazolyl group is a critical pharmacophore in antiparasitic agents like nitazoxanide (), while the azo linkage is associated with carcinogenic effects in certain nitrofuran derivatives (–6). The diethylamino and acetamide substituents may modulate solubility and bioavailability, as seen in related thiazole-acetamide analgesics ().

Properties

CAS No. |

73264-50-3 |

|---|---|

Molecular Formula |

C15H18N6O3S |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[5-(diethylamino)-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C15H18N6O3S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)22)18-19-15-16-9-14(25-15)21(23)24/h6-9H,4-5H2,1-3H3,(H,17,22) |

InChI Key |

OYAJYUJMSRXRPW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as an aromatic compound with electron-donating groups, under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the synthesis of azo dyes like N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized products may include nitro compounds or quinones.

Reduction: Reduction typically yields aromatic amines.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Utilized in the production of colored materials, such as textiles and plastics.

Mechanism of Action

The mechanism of action of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in biological activity. The azo group can undergo reduction in biological systems, releasing aromatic amines that may have specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

Nitro Group Position and Carcinogenicity: The 5-nitro substitution on heterocycles (e.g., furyl or thiazolyl) is strongly linked to carcinogenicity. NFTA () and its formamide analog () induce organ-specific tumors, suggesting that substituents like acetamide vs. formamide influence target tissue specificity. For example, formamide derivatives preferentially cause bladder carcinomas, while acetamide derivatives are more leukemogenic .

Azo vs. Carbamoyl/Hydrazide Linkages: Azo compounds like the target molecule may exhibit different metabolic stability compared to carbamoyl-linked analogs (e.g., nitazoxanide) or hydrazide derivatives. Hydrazide linkages in formic acid derivatives correlate with higher forestomach tumor incidence (21/22 mice) , whereas carbamoyl groups in nitazoxanide confer antiparasitic efficacy without reported carcinogenicity .

Conversely, trifluoromethyl substituents (e.g., in compounds 30–32) improve lipophilicity and antimicrobial activity .

Carcinogenicity Data

Table 2: Carcinogenic Profiles of Nitroheterocyclic Compounds

Key Findings:

- Substituent Effects : Acetamide groups (as in NFTA) correlate with hematopoietic malignancies, while formamide derivatives target epithelial tissues (e.g., bladder) .

- Metabolic Activation: Nitroreduction of the 5-nitro group generates reactive intermediates that bind DNA, a mechanism implicated in the carcinogenicity of nitrofurans .

Notes:

- The diethylamino-substituted analog (Compound 29) was synthesized in 70% yield using tetrahydrofuran (THF) at 60°C, suggesting similar conditions could apply to the target compound .

- Physicochemical properties such as solubility and logP are influenced by substituents. For example, trifluoromethyl groups increase hydrophobicity (logP = 5.49 in ), while diethylamino groups enhance water solubility .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide?

The synthesis requires multi-step reactions, starting with diazotization of 5-nitro-2-aminothiazole followed by coupling with N-(5-diethylaminophenyl)acetamide. Key considerations include:

- Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition of the diazonium intermediate .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetic acid) to stabilize reactive intermediates and enhance coupling efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how should they be applied?

- NMR spectroscopy : 1H/13C NMR confirms the azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH3) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~416.2) and fragments, such as the 5-nitrothiazole moiety (m/z 129) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 350–400 nm) monitor purity and stability under ambient light .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : The azo group is prone to photodegradation; store in amber vials at –20°C .

- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data), necessitating low-temperature handling during synthesis .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound?

- DFT calculations : Optimize molecular geometry and compute HOMO-LUMO gaps (e.g., using Gaussian 16) to assess electron-withdrawing effects of the nitro group and azo linkage .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial PFOR enzymes) by aligning the thiazole and acetamide moieties with active-site residues .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Comparative assays : Replicate studies under standardized conditions (e.g., CLSI guidelines) using identical bacterial strains and concentrations .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., reduced nitro groups) that may alter activity .

Q. What strategies validate the proposed reaction mechanism for azo bond formation?

- Kinetic studies : Monitor diazotization and coupling rates via in situ IR spectroscopy to detect intermediate nitrosamine species .

- Isotopic labeling : Use 15N-labeled NaNO2 to trace nitrogen incorporation into the azo bond via 15N NMR .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- SAR studies : Replace the diethylamino group with morpholine or piperazine to modulate lipophilicity and binding affinity .

- Bioisosteric substitution : Replace the nitro group with a cyano or trifluoromethyl group to improve metabolic stability .

Methodological Notes

- Controlled experiments : Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of the azo group .

- Data validation : Cross-reference spectral data with PubChem entries (CID: 145656) and crystallographic databases (CCDC) for accuracy .

- Ethical compliance : Adhere to institutional biosafety protocols when testing antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.